
(S)-2-Amino-N-((R)-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, an imidazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the butyryl and phenyl groups, and the coupling of the imidazole ring. Typical reaction conditions might include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, the compound might be investigated for its potential as a pharmaceutical agent, given its structural similarity to known bioactive molecules.
Medicine
In medicine, it could be explored for its therapeutic potential, particularly in the treatment of neurological disorders or as an analgesic.
Industry
Industrially, the compound might find applications in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-N-(®-1-(4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
Uniqueness
The uniqueness of (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C32H41N5O4 |
|---|---|
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)13-15-37(16-14-32)31(40)27(18-23-11-12-28(41-3)22(2)17-23)36-30(39)26(33)19-25-20-34-21-35-25/h5-7,9-12,17,20-21,26-27H,4,8,13-16,18-19,33H2,1-3H3,(H,34,35)(H,36,39)/t26-,27+/m0/s1 |
InChI-Schlüssel |
SPHDWBPXAMFBHY-RRPNLBNLSA-N |
Isomerische SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC(=C(C=C2)OC)C)NC(=O)[C@H](CC3=CN=CN3)N)C4=CC=CC=C4 |
Kanonische SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC(=C(C=C2)OC)C)NC(=O)C(CC3=CN=CN3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


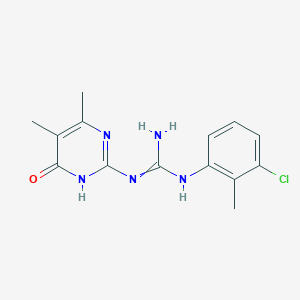
![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)
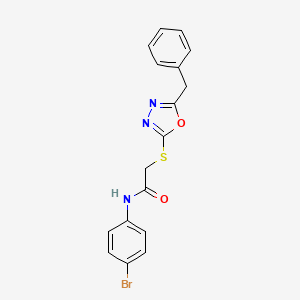
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
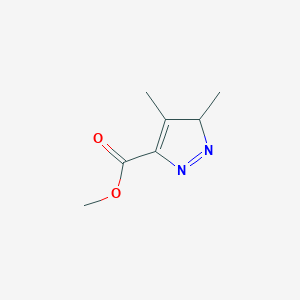

![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)


![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
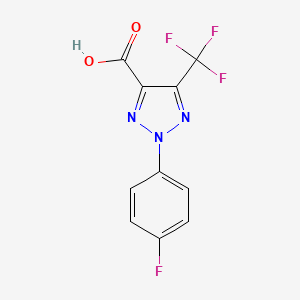
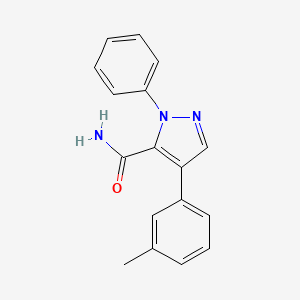
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
